molecular formula C6H5N3O2 B8132302 Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid

Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid

Cat. No.: B8132302
M. Wt: 151.12 g/mol
InChI Key: QMINMNRMUSQXBL-UHFFFAOYSA-N
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Description

Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a fused ring system consisting of a pyrrole and a pyrazole ring, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often involve the use of solvents like ethanol or toluene and catalysts such as activated manganese dioxide or palladium on carbon .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods are scaled up to ensure higher yields and purity, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and chemical properties .

Mechanism of Action

The mechanism of action of Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interfere with cellular signaling pathways, leading to altered cell function and apoptosis .

Comparison with Similar Compounds

Uniqueness: Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid is unique due to its specific ring fusion and the position of nitrogen atoms, which confer distinct electronic properties and reactivity. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and materials .

Properties

IUPAC Name

1H-pyrrolo[3,4-c]pyrazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c10-6(11)9-2-4-1-7-8-5(4)3-9/h1-3,8H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMINMNRMUSQXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CN1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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